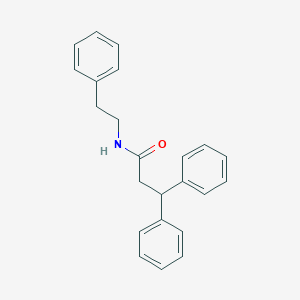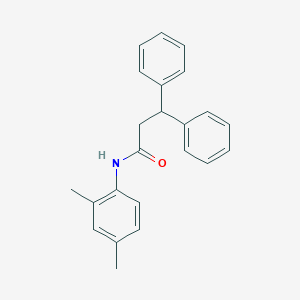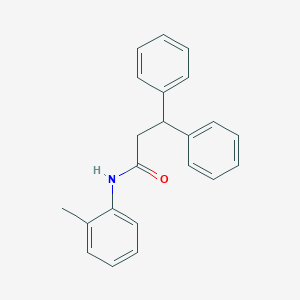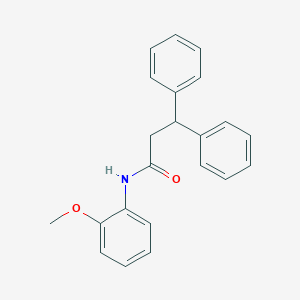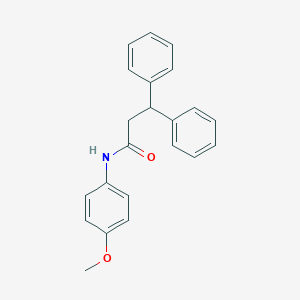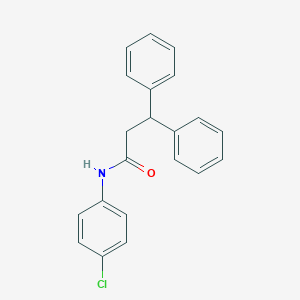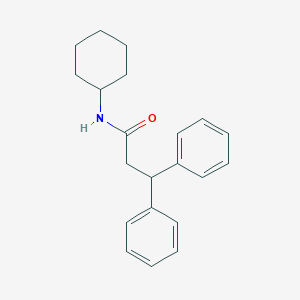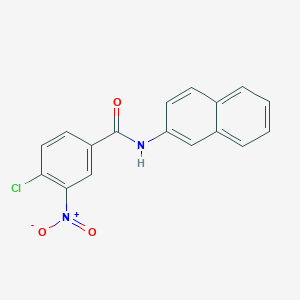
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide is an organic compound with the molecular formula C17H11ClN2O3 It is a benzamide derivative characterized by the presence of a chloro group, a nitro group, and a naphthyl group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated and nitrated benzene derivative with 2-naphthylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a catalyst like triethylamine (TEA) in a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 4-chloro-3-amino-N-(2-naphthyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the naphthyl group.
科学研究应用
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can play a role in its reactivity and binding affinity to these targets.
相似化合物的比较
Similar Compounds
- 4-chloro-N-(2-naphthyl)benzamide
- 3-chloro-N-(2-naphthyl)benzamide
- 4-chloro-3-nitro-N-(1-naphthyl)benzamide
Uniqueness
4-Chloro-N-(naphthalen-2-YL)-3-nitrobenzamide is unique due to the specific positioning of the chloro and nitro groups, which can influence its chemical reactivity and biological activity. The presence of the 2-naphthyl group also contributes to its distinct properties compared to other benzamide derivatives.
属性
分子式 |
C17H11ClN2O3 |
|---|---|
分子量 |
326.7 g/mol |
IUPAC 名称 |
4-chloro-N-naphthalen-2-yl-3-nitrobenzamide |
InChI |
InChI=1S/C17H11ClN2O3/c18-15-8-6-13(10-16(15)20(22)23)17(21)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,19,21) |
InChI 键 |
MDCTWISLGRZRRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


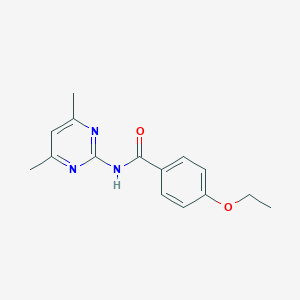
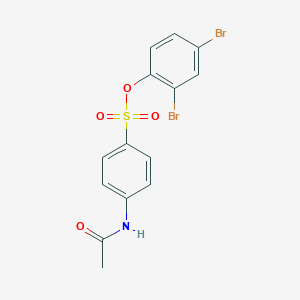
![2-Methyl-4-(1-{3-methyl-4-[(3,4,5-trimethoxybenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B311461.png)
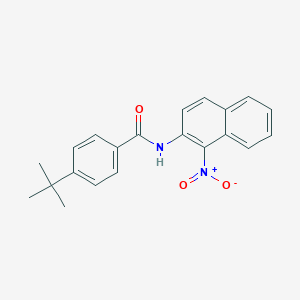
![Methyl 4-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B311467.png)
